molecular formula C21H18F3N5 B2961112 N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine CAS No. 866845-76-3

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine

Cat. No. B2961112
CAS RN: 866845-76-3
M. Wt: 397.405
InChI Key: IAVVOQLLOSBNGS-UHFFFAOYSA-N
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Description

“N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C21H18F3N5. It is a derivative of the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold and its analogues are relevant structural templates in both natural and synthetic biologically active compounds .


Synthesis Analysis

The synthesis of this compound involves the use of eco-compatible catalysts and reaction conditions . A sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality has been performed, comprehensively exploring the reaction scope and overcoming some of the previously reported difficulties in introducing functional groups on this structural template .


Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,3]-triazolo [1,5-a] quinoxalin-4 (5 H )-one scaffold . This scaffold is a versatile moiety and an important structural template for the design and synthesis of novel biologically relevant compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound encompass the use of eco-compatible catalysts and reaction conditions . The process also involves a sustainable and extensive derivatization campaign at both the endocyclic amide nitrogen and the ester functionality .

Scientific Research Applications

Antidepressant and Adenosine Receptor Antagonist Activities

4-Amino[1,2,4]triazolo[4,3-a]quinoxalines, structurally related to triazoloquinazolines, have been prepared and shown to reduce immobility in Porsolt's behavioral despair model in rats, suggesting their potential as novel and rapid-acting antidepressant agents. These compounds also demonstrated affinity for adenosine A1 and A2 receptors, indicating a possible mechanism of action through adenosine receptor antagonism (Sarges et al., 1990).

Antimicrobial and Solvatochromic Studies

Triazolo-quinazolinones have been developed through microwave-promoted N-alkylation, demonstrating significant antimicrobial properties. These compounds were also studied for their solvatochromic properties, indicating their potential use in material science and as microbial growth inhibitors (Rajesh Sompalle et al., 2016).

Antitumor Activities

New derivatives of [1,2,4]triazolo[1,5-a]pyrimidine have shown potent anti-tumor cytotoxic activity in vitro against various human cancer cell lines. This highlights the potential application of triazoloquinazoline derivatives in cancer research and therapy development (S. Ahmed et al., 2014).

Anti-inflammatory Agents

(Quinazoline-4-ylidene)hydrazides, used as intermediates for synthesizing substituted [1,2,4]triazolo[1,5-c]quinazolines, have been investigated for their anti-inflammatory potential. The study found significant anti-inflammatory activity in synthesized compounds, suggesting their utility in developing new anti-inflammatory medications (Martynenko Yu V et al., 2019).

Tubulin Polymerization Inhibitors and Vascular Disrupting Agents

1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, designed as analogues to CA-4, were tested for their tubulin polymerization and growth inhibitory activities. These compounds, particularly the 3-hydroxy-4-methoxy derivatives, have shown potential as inhibitors of tubulin assembly, with applications in cancer treatment and as vascular disrupting agents (Mohsine Driowya et al., 2016).

Future Directions

The future directions for this compound could involve further optimization for the retrieved hit compounds . Additionally, more research could be conducted to explore its potential biological activities, given that triazole compounds are known to show versatile biological activities .

properties

IUPAC Name

N-cyclopentyl-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N5/c22-21(23,24)14-7-5-6-13(12-14)18-20-26-19(25-15-8-1-2-9-15)16-10-3-4-11-17(16)29(20)28-27-18/h3-7,10-12,15H,1-2,8-9H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAVVOQLLOSBNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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